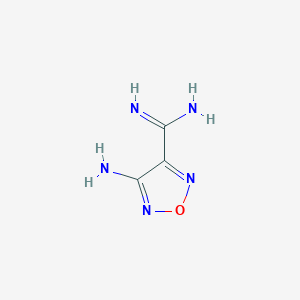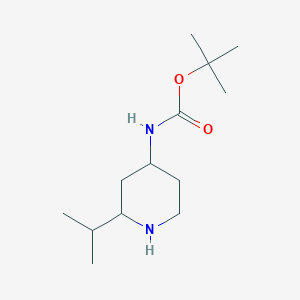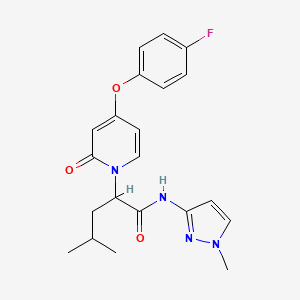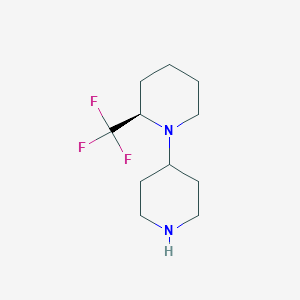
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration of the quinazoline core is achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the quinazoline core, which can be accomplished using Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building
Eigenschaften
Molekularformel |
C16H14N4O4 |
|---|---|
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-6-3-10(7-15(14)24-2)19-16-12-8-11(20(21)22)4-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
JZKHSEWRLMBTLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
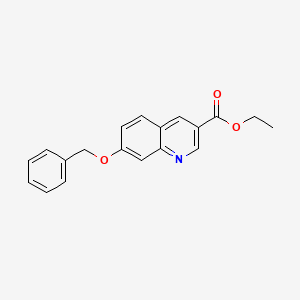
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
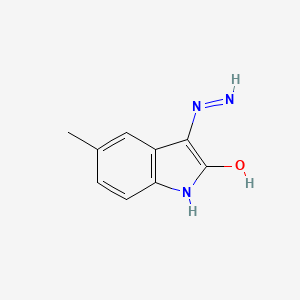
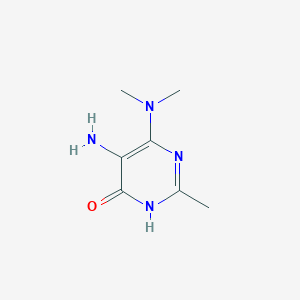

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
